molecular formula C15H24BrClO B12802563 (4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol CAS No. 132412-59-0

(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol

Cat. No.: B12802563
CAS No.: 132412-59-0
M. Wt: 335.71 g/mol
InChI Key: GUFLNPTXIUFEGF-ZDGFDOJISA-N
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Description

(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol is a complex organic compound characterized by its unique spiro structure. This compound features a combination of bromine, chlorine, and multiple methyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol typically involves multi-step organic reactions. One common approach is the halogenation of a precursor molecule, followed by spirocyclization. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The halogen atoms can be reduced to form the corresponding hydrocarbons.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding hydrocarbons.

    Substitution: Formation of new compounds with different functional groups replacing the halogens.

Scientific Research Applications

Chemistry

In chemistry, (4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its halogenated structure allows for easy detection and tracking in biological systems.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activity. Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol involves its interaction with specific molecular targets. The halogen atoms can form halogen bonds with target molecules, influencing their activity. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s effects. The spiro structure provides rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-one
  • (4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-amine

Uniqueness

Compared to similar compounds, (4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol stands out due to its hydroxyl group, which imparts unique chemical reactivity and biological activity. The presence of both bromine and chlorine atoms also provides distinct properties that can be leveraged in various applications.

Properties

CAS No.

132412-59-0

Molecular Formula

C15H24BrClO

Molecular Weight

335.71 g/mol

IUPAC Name

(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol

InChI

InChI=1S/C15H24BrClO/c1-10-5-6-11(16)13(2,3)15(10)8-7-14(4,18)12(17)9-15/h11-12,18H,1,5-9H2,2-4H3/t11-,12+,14-,15?/m1/s1

InChI Key

GUFLNPTXIUFEGF-ZDGFDOJISA-N

Isomeric SMILES

C[C@]1(CCC2(C[C@@H]1Cl)C(=C)CC[C@H](C2(C)C)Br)O

Canonical SMILES

CC1(C(CCC(=C)C12CCC(C(C2)Cl)(C)O)Br)C

Origin of Product

United States

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